(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
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Overview
Description
(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group attached to an oxadiazole ring, which is further connected to a methanamine group. The hydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Dichlorophenyl Group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Introduction of the Methanamine Group: This can be done through nucleophilic substitution reactions, where the oxadiazole intermediate reacts with an amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The dichlorophenyl group and oxadiazole ring can interact with enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- (3-(2,6-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
The unique positioning of the dichlorophenyl group in (3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride contributes to its distinct chemical and biological properties. This specific arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for research.
Biological Activity
(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
- Molecular Formula : C9H8Cl3N3O
- Molecular Weight : 280.54 g/mol
- CAS Number : 1435803-98-7
Synthesis
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The oxadiazole ring is a key structural feature that contributes to the compound's biological activity.
Anticancer Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a series of 1,2,4-oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of selected oxadiazole derivatives against different cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
5a | MCF-7 | 0.65 |
5b | MDA-MB-231 | 2.41 |
5c | U-937 | 0.75 |
These findings suggest that this compound may possess similar anticancer properties due to its structural similarities with other active oxadiazole derivatives .
The mechanism by which oxadiazole compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, flow cytometry assays have indicated that certain oxadiazole derivatives activate apoptotic pathways through the upregulation of pro-apoptotic proteins such as p53 and caspase-3 . This mechanism could be critical for the therapeutic application of this compound.
Study on MAO Inhibition
A notable study investigated the inhibition of monoamine oxidase (MAO) by oxadiazole derivatives. The compound exhibited selective inhibition of MAO-B with an IC50 value of 0.036 µM, indicating potential for treating neurodegenerative disorders such as Parkinson's disease . The following table illustrates the inhibitory potency compared to other known inhibitors:
Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
---|---|---|
(3-(2,5-Dichlorophenyl)-1,2,4-Oxadiazol-5-yl)methanamine HCl | 150 ± 7.88 | 0.036 ± 0.012 |
Safinamide | - | 0.048 |
Toloxatone | 3.92 | - |
This selective inhibition highlights the compound's potential role in developing treatments for conditions associated with altered monoamine levels .
Properties
IUPAC Name |
[3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O.ClH/c10-5-1-2-7(11)6(3-5)9-13-8(4-12)15-14-9;/h1-3H,4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZRHQFUSKTHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=N2)CN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435803-98-7 |
Source
|
Record name | [3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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